molecular formula C5H12ClNO3 B554946 Methyl L-threoninate hydrochloride CAS No. 39994-75-7

Methyl L-threoninate hydrochloride

Cat. No.: B554946
CAS No.: 39994-75-7
M. Wt: 169.61 g/mol
InChI Key: OZSJLLVVZFTDEY-HJXLNUONSA-N
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Preparation Methods

The synthesis of Methyl L-threoninate hydrochloride typically involves the esterification of L-threonine. One common method includes the following steps :

    Starting Materials: L-threonine and anhydrous methanol.

    Reaction Conditions: The reaction is carried out in a 1000 mL three-neck round-bottom flask. L-threonine (45 g, 0.38 mol) is dissolved in anhydrous methanol (400 mL) and cooled in an ice-salt bath.

    Hydrochlorination: Dry hydrogen chloride gas is slowly bubbled through the solution for about 4 hours until the solid completely dissolves.

    Reflux: The mixture is then heated to reflux for 3 hours.

    Saturation: After cooling, dry hydrogen chloride gas is bubbled through the solution again until saturation is achieved.

    Reaction Completion: The reaction is allowed to proceed at room temperature for about 3 days. Thin-layer chromatography (TLC) is used to confirm the completion of the reaction.

    Isolation: The solvent is removed under reduced pressure to yield this compound as a white powder.

Chemical Reactions Analysis

Methyl L-threoninate hydrochloride undergoes various chemical reactions, including :

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield L-threonine and methanol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl L-threoninate hydrochloride has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It serves as a precursor in the biosynthesis of proteins and other biomolecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is utilized in the production of food additives and nutritional supplements.

Comparison with Similar Compounds

Methyl L-threoninate hydrochloride can be compared with other similar compounds such as :

    L-threonine methyl ester: Similar in structure but without the hydrochloride group.

    L-threonineamide: An amide derivative of L-threonine.

    L-threonine: The parent amino acid without esterification.

This compound is unique due to its hydrochloride group, which enhances its solubility and stability in various solvents .

Properties

IUPAC Name

methyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSJLLVVZFTDEY-HJXLNUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193049
Record name Methyl L-threoninate hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39994-75-7
Record name L-Threonine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39994-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-threoninate hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl L-threoninate hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-threoninate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of L-Threonine methyl ester hydrochloride in the synthesis of Paclitaxel-C3′-14C?

A1: L-Threonine methyl ester hydrochloride serves as a crucial starting material in the synthesis of Paclitaxel-C3′-14C, a radiolabeled version of the chemotherapy drug Paclitaxel. [] The synthesis, as described in the research, involves several steps where L-Threonine methyl ester hydrochloride is modified. This includes reacting it with tert-butoxydiphenylchlorosilane, benzaldehyde-C7- 14 C, and acetoxyacetyl chloride/triethylamine to ultimately form a key intermediate, (3R,4S)-cis-1-benzoyl-3-O-(triethylsilyl)-4-phenylazetidin-2-one-C4- 14 C. This intermediate is then coupled with another molecule, 7-triethylsilylbaccatin III, and deprotected to yield Paclitaxel-C3′-14C. []

Q2: What challenges are associated with using sodium borohydride in the synthesis of Fmoc-O-tert-butyl-L-threoninol, and how does the research address these challenges?

A2: The conventional use of sodium borohydride to reduce Fmoc-thr(tbu)-oh in the synthesis of Fmoc-O-tert-butyl-L-threoninol presents two main challenges: strict temperature control requirements and the risk of decomposing the FMoc protecting group. [] These issues often lead to low yield and increased production costs. The research proposes a novel synthetic route that avoids the direct reduction of Fmoc-thr(tbu)-oh with sodium borohydride. [] Instead, the process involves a series of protection, deprotection, and reduction steps using alternative reagents like benzyl chloroformate and hydrogenation. This modified approach helps to circumvent the limitations associated with sodium borohydride and achieve a more efficient synthesis of Fmoc-O-tert-butyl-L-threoninol. []

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